4-(2-Fluoroethyl)piperazine-1-carbonyl chloride
Description
Properties
Molecular Formula |
C7H12ClFN2O |
|---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
4-(2-fluoroethyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClFN2O/c8-7(12)11-5-3-10(2-1-9)4-6-11/h1-6H2 |
InChI Key |
VBEKZPHASBOXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Example: Synthesis of 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride
The synthesis of 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride from 1-Ethyl-2,3-dioxopiperazine using triphosgene illustrates a general approach:
- Reagents :
- N-Ethyl-2,3-dioxopiperazine
- Triphosgene
- Pyridine
- DMAP (4-Dimethylaminopyridine)
- Chloro-trimethyl-silane (TMCS)
- Solvent : Dichloromethane
- Conditions : Reaction at -25 to -20°C, followed by suction filtration and crystallization from n-hexane.
Adaptation for 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride
To synthesize this compound, one might start with 4-(2-Fluoroethyl)piperazine and apply a similar chlorination strategy. However, specific conditions and reagents may need optimization due to the presence of the fluorinated ethyl group.
Challenges and Considerations
- Stability and Handling : Carbonyl chlorides are highly reactive and require careful handling due to their potential to react with moisture and other nucleophiles.
- Optimization : The specific conditions for the chlorination step may need optimization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
4-(2-Fluoroethyl)piperazine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride involves its reactivity towards nucleophiles. The compound’s carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, depending on their structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key attributes of 4-(2-fluoroethyl)piperazine-1-carbonyl chloride with structurally related piperazine-carbonyl chloride derivatives:
Biological Activity
4-(2-Fluoroethyl)piperazine-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanism of action, and applications in various fields, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with fluorinated reagents. The general synthetic route can be summarized as follows:
- Starting Materials : Piperazine and a suitable fluorinated reagent.
- Reaction Conditions : The reaction is usually conducted under controlled temperature and inert atmosphere to prevent side reactions.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than conventional drugs like bleomycin .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Piperazine Derivative A | FaDu Hypopharyngeal | 5.2 | |
| Piperazine Derivative B | MCF-7 Breast Cancer | 3.8 | |
| Piperazine Derivative C | A549 Lung Cancer | 4.5 |
Neuroprotective Effects
Compounds similar to this compound have also been investigated for their neuroprotective properties. Research has demonstrated that these compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's .
Mechanism of Action : The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.
Case Studies
-
Study on Anticancer Activity :
In a comparative study, a series of piperazine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study found that the introduction of fluorinated groups significantly enhanced the anticancer activity compared to non-fluorinated analogs . -
Neuroprotective Study :
A recent investigation into the neuroprotective effects of piperazine derivatives demonstrated that certain modifications, including the addition of a fluoroethyl group, improved the compounds' ability to inhibit AChE and provide protection against oxidative stress in neuronal cells .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride?
- Methodology : A common approach involves reacting 4-(2-fluoroethyl)piperazine with phosgene or a carbonyl chloride donor (e.g., triphosgene) in anhydrous dichloromethane (DCM) under inert atmosphere. For example, analogous procedures for piperazine-carbonyl derivatives involve dropwise addition of acyl chlorides to piperazine precursors at 0°C, followed by room-temperature stirring and purification via alkaline extraction .
- Key Reagents : Anhydrous DCM, triethylamine (as a base), and strict moisture control are critical to avoid hydrolysis.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm the piperazine backbone, fluorine substituents, and carbonyl group .
- IR Spectroscopy : Peaks at ~1700–1750 cm for the carbonyl stretch .
- HPLC/MS : To assess purity and molecular weight verification .
Q. What safety protocols are recommended for handling this compound?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in sealed containers under dry, inert conditions to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbonyl chloride formation .
Q. How do researchers resolve contradictions in spectral data during structural characterization?
- Approach : Cross-validate using complementary techniques:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex piperazine derivatives .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry (if crystalline) .
Q. What strategies are used to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .
- Forced Degradation Studies : Expose to acidic/basic buffers and monitor degradation via HPLC .
Q. How can researchers investigate the biological activity and target interactions of this compound?
- In Vitro Assays :
- Enzyme Inhibition Studies : Test against kinases or proteases using fluorogenic substrates .
- Binding Affinity : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with target proteins .
Q. What mechanistic insights exist for reactions involving this compound in drug design?
- Case Study : The compound’s carbonyl chloride group acts as an electrophile, enabling conjugation with nucleophilic residues (e.g., amines) in drug candidates. For example, similar fragments are used in PARP inhibitors, where the piperazine-carbonyl moiety enhances binding to catalytic domains .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of related piperazine-carbonyl derivatives?
- Root Cause : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
- Resolution : Standardize protocols (e.g., NIH/WHO guidelines) and validate purity via orthogonal methods (e.g., elemental analysis) .
Tables
| Property | Typical Value/Range | Analysis Method | Reference |
|---|---|---|---|
| Melting Point | Not reported (decomposes) | DSC | |
| Solubility in DCM | High | Gravimetric analysis | |
| Hydrolytic Stability (pH 7) | <24 hours | HPLC monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
